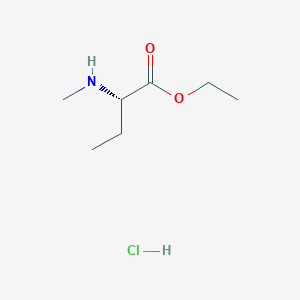
1-Cyclopentyl-2-methylpropan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopentyl-2-methylpropan-2-amine is an organic compound with the molecular formula C9H19N It is a derivative of cyclopentane and is characterized by the presence of an amine group
準備方法
Synthetic Routes and Reaction Conditions: 1-Cyclopentyl-2-methylpropan-2-amine can be synthesized through several methods. One common approach involves the reductive amination of cyclopentanone with 2-methylpropan-2-amine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions: 1-Cyclopentyl-2-methylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated amine derivatives.
科学的研究の応用
1-Cyclopentyl-2-methylpropan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Cyclopentyl-2-methylpropan-2-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with various receptors and enzymes, modulating their activity. This compound may also influence neurotransmitter systems, contributing to its potential therapeutic effects.
類似化合物との比較
Cyclopentylamine: A simpler analog with a similar cyclopentane structure but lacking the methyl group.
2-Methylpropan-2-amine: A related compound with a similar amine group but without the cyclopentane ring.
Uniqueness: 1-Cyclopentyl-2-methylpropan-2-amine is unique due to its combination of a cyclopentane ring and a tertiary amine group, which imparts distinct chemical properties and potential biological activities. This structural uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C9H19N |
|---|---|
分子量 |
141.25 g/mol |
IUPAC名 |
1-cyclopentyl-2-methylpropan-2-amine |
InChI |
InChI=1S/C9H19N/c1-9(2,10)7-8-5-3-4-6-8/h8H,3-7,10H2,1-2H3 |
InChIキー |
COVILCVAOXSLGY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC1CCCC1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]propanamide hydrochloride](/img/structure/B13611495.png)





![3-[(2,2,2-Trifluoroethyl)sulfanyl]azetidine hydrochloride](/img/structure/B13611552.png)

![tert-butyl N-[2-amino-2-(2-chloro-5-fluorophenyl)ethyl]carbamate](/img/structure/B13611560.png)

![4-(1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-ol](/img/structure/B13611565.png)



